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Compound of Interest

Compound Name: Diethyl 2-bromo-2-methylmalonate

Cat. No.: B146579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Diethyl
2-bromo-2-methylmalonate (DBMM), a key reagent in various synthetic organic chemistry

applications. This document outlines the expected fragmentation patterns, provides a general

experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and

presents key data in a structured format.

Molecular and Spectrometric Data
Diethyl 2-bromo-2-methylmalonate is a halogenated diester with the following key identifiers:

Property Value

Chemical Formula C₈H₁₃BrO₄

Molecular Weight 253.09 g/mol

CAS Number 29263-94-3

Mass Spectrometry Data
While a complete, publicly available mass spectrum for Diethyl 2-bromo-2-methylmalonate is

not readily found, the fragmentation pattern can be inferred from the analysis of structurally

similar compounds, such as Diethyl bromomalonate, and general principles of mass
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spectrometry. The following table summarizes the expected key mass-to-charge ratios (m/z)

and their proposed fragment structures under electron ionization (EI).

m/z Proposed Fragment Ion Structure

253/255 [M]⁺• (Molecular Ion)
[C₈H₁₃⁷⁹BrO₄]⁺• /

[C₈H₁₃⁸¹BrO₄]⁺•

208/210 [M - OCH₂CH₃]⁺ [C₆H₈⁷⁹BrO₃]⁺ / [C₆H₈⁸¹BrO₃]⁺

174 [M - Br]⁺ [C₈H₁₃O₄]⁺

129 [M - Br - OCH₂CH₃]⁺ [C₆H₈O₃]⁺

101 [M - Br - COOCH₂CH₃]⁺ [C₅H₈O₂]⁺

73 [COOCH₂CH₃]⁺ [C₃H₅O₂]⁺

45 [OCH₂CH₃]⁺ [C₂H₅O]⁺

29 [CH₂CH₃]⁺ [C₂H₅]⁺

Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal

intensity for bromine-containing fragments.

Fragmentation Pathway
The fragmentation of Diethyl 2-bromo-2-methylmalonate under electron ionization is

expected to proceed through several key pathways, initiated by the loss of various functional

groups. The presence of the bromine atom and two ester groups provides multiple sites for

fragmentation.

A primary fragmentation route for malonic esters is the cleavage of the carbon-carbon bond

adjacent to the carbonyl groups. Additionally, alpha-cleavage and McLafferty rearrangements

are common fragmentation pathways for esters. The presence of a bromine atom introduces

the characteristic isotopic pattern and allows for the facile loss of a bromine radical.
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Figure 1: Proposed fragmentation pathway of Diethyl 2-bromo-2-methylmalonate.

Experimental Protocol: GC-MS Analysis
The following provides a general protocol for the analysis of Diethyl 2-bromo-2-
methylmalonate using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
Solvent Selection: Dissolve the Diethyl 2-bromo-2-methylmalonate sample in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Concentration: Prepare a solution with a concentration of approximately 100 µg/mL.

Vialing: Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.
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Figure 2: Workflow for sample preparation.

GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC System (or equivalent)

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary

column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet:
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Mode: Splitless

Temperature: 250 °C

Injection Volume: 1 µL

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Hold: 5 minutes at 280 °C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. The total ion

chromatogram (TIC) will show the elution of Diethyl 2-bromo-2-methylmalonate as a peak at

a specific retention time. The mass spectrum corresponding to this peak should be extracted

and analyzed.

Key features to look for in the mass spectrum include:

The molecular ion peak ([M]⁺•) with its characteristic bromine isotopic pattern (m/z 253 and

255).
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Fragment ions corresponding to the loss of an ethoxy group ([M - OCH₂CH₃]⁺ at m/z

208/210).

The fragment ion resulting from the loss of the bromine atom ([M - Br]⁺ at m/z 174).

Other significant fragment ions as detailed in Table 1.

By comparing the obtained spectrum with the expected fragmentation pattern and data from

spectral libraries (if available), the identity of Diethyl 2-bromo-2-methylmalonate can be

confirmed.

To cite this document: BenchChem. [Mass Spectrometry of Diethyl 2-bromo-2-
methylmalonate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b146579#mass-spectrometry-of-diethyl-2-bromo-2-
methylmalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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